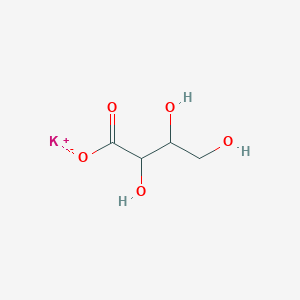
Potassium 2,3,4-trihydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2,3,4-trihydroxybutanoate is a chemical compound with the molecular formula C4H7KO5. It is a potassium salt of 2,3,4-trihydroxybutanoic acid, which belongs to the class of organic compounds known as sugar acids and derivatives. This compound is characterized by the presence of three hydroxyl groups attached to a butanoic acid backbone, making it a polyhydroxy acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,3,4-trihydroxybutanoate can be synthesized through the neutralization of 2,3,4-trihydroxybutanoic acid with potassium hydroxide. The reaction typically involves dissolving the acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt in solid form.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as crystallization and purification processes to ensure high purity and yield. The use of automated reactors and controlled environments helps in maintaining consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,3,4-trihydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form polyols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,4-trioxobutanoate.
Reduction: Formation of 2,3,4-trihydroxybutanol.
Substitution: Formation of 2,3,4-trihalobutanoate derivatives.
Scientific Research Applications
Potassium 2,3,4-trihydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetic products.
Mechanism of Action
The mechanism of action of potassium 2,3,4-trihydroxybutanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can influence metabolic processes and biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trihydroxybutanoic acid: The parent acid form of the compound.
D-threonate: A stereoisomer with similar structural features.
Erythronate: Another stereoisomer with a different spatial arrangement of hydroxyl groups.
Uniqueness
Potassium 2,3,4-trihydroxybutanoate is unique due to its potassium salt form, which enhances its solubility and stability compared to its acid counterpart. This makes it more suitable for various applications, particularly in aqueous environments.
Properties
IUPAC Name |
potassium;2,3,4-trihydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5.K/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBJBHRBFKKLFG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














